H-HIS-OET 2HCL

Übersicht

Beschreibung

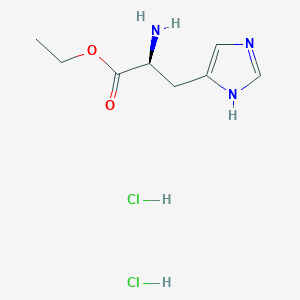

Ethyl L-histidinate dihydrochloride, also known as Ethyl L-histidinate dihydrochloride, is a useful research compound. Its molecular formula is C8H15Cl2N3O2 and its molecular weight is 256.13 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl L-histidinate dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl L-histidinate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl L-histidinate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Forschung an nichtlinearen optischen Materialien

Ethyl-L-Histidinat-Dihydrochlorid wurde beim Wachstum von semi-organischen Einkristallen für nichtlineare optische Anwendungen eingesetzt. Diese Materialien sind aufgrund ihres potenziellen Einsatzes in der optischen Kommunikation und Lasertechnologie wichtig .

Synthese von Imidazopyridin-Derivaten

Diese Verbindung kann als Reaktant in der Pictet-Spengler-Reaktion zur Synthese von Imidazopyridin-Derivaten verwendet werden, die verschiedene pharmazeutische Anwendungen haben .

Metall-Chelatbildner

Es dient als Vorläufer für die Synthese von Metall-Chelatbildnern, wie z. B. N-Methacryloyl-(L)-Histidinmethylester, der Anwendungen in der Biochemie und Materialwissenschaft haben kann .

Proteomikforschung

Ethyl-L-Histidinat-Dihydrochlorid wird in der Proteomikforschung verwendet, da es eine Rolle bei der Proteinsynthese und bei Modifizierungsprozessen spielt .

Wirkmechanismus

Target of Action

Ethyl L-histidinate dihydrochloride, also known as H-HIS-OET 2HCL or L-Histidine ethyl ester dihydrochloride, is a derivative of the amino acid histidine . The primary target of histidine, and by extension its derivatives, is the production of histamine, a compound involved in local immune responses and acting as a neurotransmitter .

Mode of Action

It is known that histidine is required for the production of histamine . Therefore, it can be speculated that Ethyl L-histidinate dihydrochloride may interact with its targets to modulate the levels of histamine in the body.

Biochemical Pathways

Histidine, the parent compound of Ethyl L-histidinate dihydrochloride, plays a crucial role in several biochemical pathways. It is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia

Result of Action

Given its relation to histidine, it may have some immunomodulatory as well as antioxidant activity .

Biologische Aktivität

Ethyl L-histidinate dihydrochloride is a derivative of the amino acid L-histidine, notable for its biological activities that stem from its structural characteristics and interactions within biological systems. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry, particularly due to its role in various biochemical processes.

Chemical Structure and Properties

Ethyl L-histidinate dihydrochloride has the chemical formula C₇H₁₃Cl₂N₃O₂. It exists as a dihydrochloride salt, which enhances its solubility in water, facilitating its biological activity and absorption in physiological environments. The compound is synthesized through esterification of the carboxylic acid group of L-histidine with ethanol, resulting in an ethyl ester that retains the amino acid's functional properties.

1. Antioxidant Properties

Ethyl L-histidinate dihydrochloride exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and cancer. Studies suggest that similar histidine derivatives can modulate oxidative stress by reducing ROS levels, thereby protecting cells from oxidative damage .

2. Immunomodulatory Effects

Research indicates that L-histidine and its derivatives may possess immunomodulatory properties. Ethyl L-histidinate dihydrochloride is believed to influence immune responses by modulating the activity of T cells and other immune cells. Histamine, a metabolite of histidine, has been shown to activate suppressor T cells, potentially enhancing immune regulation .

3. Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies. Ethyl L-histidinate dihydrochloride has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Experimental Data

Several studies have investigated the biological activity of ethyl L-histidinate dihydrochloride:

- Antioxidant Activity Assessment : A study measured the compound's ability to reduce oxidative stress markers in vitro, demonstrating a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation.

- Immunomodulatory Effects : In animal models, supplementation with ethyl L-histidinate dihydrochloride resulted in enhanced production of cytokines associated with T cell activation, indicating a potential role in boosting immune responses during infections .

- Antimicrobial Efficacy : In vitro tests showed that ethyl L-histidinate dihydrochloride exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections .

Comparative Analysis with Other Amino Acid Derivatives

| Compound | Antioxidant Activity | Immunomodulatory Effects | Antimicrobial Activity |

|---|---|---|---|

| Ethyl L-histidinate dihydrochloride | High | Moderate | Effective |

| L-Histidine | Moderate | High | Variable |

| L-Methionine methyl ester | Low | Low | Moderate |

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDMXNJDWMHCN-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93923-84-3 | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.